molecular formula C12H13ClN2OS B1608503 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide CAS No. 315684-12-9

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B1608503
CAS No.: 315684-12-9
M. Wt: 268.76 g/mol
InChI Key: LFUMGIOQKSBEQA-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C12H13ClN2OS . It is a solid substance with a molecular weight of 268.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2OS/c13-6-11(16)15-12-9(7-14)8-4-2-1-3-5-10(8)17-12/h1-6H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a melting point range of 181-186°C .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study explored the synthesis of heterocyclic compounds derived from a similar compound, focusing on their antitumor activities. The research demonstrated that these compounds exhibit high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthesis procedures and the diversity of the synthesized products highlight their potential for further biological investigations (H. Shams et al., 2010).

Antimicrobial Acyclic and Heterocyclic Dyes

Another study focused on the design and synthesis of novel antimicrobial dyes and their precursors, based on conjugate enaminones and/or enaminonitrile moieties derived from similar compounds. These dyes and precursors exhibited significant antimicrobial activity against most tested organisms, showcasing their potential for dyeing and/or textile finishing applications with antimicrobial properties (H. Shams et al., 2011).

Synthesis and Antitumor Activity of Heterocyclic Derivatives

Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from a related compound revealed their promising inhibitory effects on different cell lines, with some showing high antitumor activity. This study underscores the potential of these compounds in developing new cancer treatments (M. Albratty et al., 2017).

Crystal Structure and Molecular Interactions

A study on the reaction of a similar compound with hydroxylamine, resulting in a title compound with unique molecular interactions and crystal structure, highlighted the potential for understanding the chemical behavior and structural properties of these compounds (M. Helliwell et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H301, H315, H319, H335 . These indicate that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-6-11(16)15-12-9(7-14)8-4-2-1-3-5-10(8)17-12/h1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUMGIOQKSBEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396898
Record name 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315684-12-9
Record name 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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